

# 2,1,3-Benzoxadiazole-5-carbaldehyde molecular structure

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## Compound of Interest

**Compound Name:** 2,1,3-Benzoxadiazole-5-carbaldehyde

**Cat. No.:** B1272958

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An In-depth Technical Guide to **2,1,3-Benzoxadiazole-5-carbaldehyde**: Structure, Synthesis, and Applications

## Abstract

This technical guide provides a comprehensive overview of **2,1,3-Benzoxadiazole-5-carbaldehyde**, a key heterocyclic compound utilized in medicinal chemistry and materials science. It details the molecule's physicochemical properties, spectroscopic characteristics, and established synthesis protocols. Furthermore, this document explores the broader applications of the 2,1,3-benzoxadiazole scaffold, particularly its role as a pharmacophore in the development of targeted therapeutics, including enzyme inhibitors and modulators of critical signaling pathways. The information is tailored for researchers, chemists, and professionals in drug development, presenting quantitative data in structured tables and illustrating complex processes through detailed diagrams.

## Introduction

The 2,1,3-benzoxadiazole, also known as benzofurazan, is a prominent bicyclic heterocyclic system that has garnered significant attention in scientific research. Its unique electronic properties and planar structure make it an exceptional scaffold for creating fluorescent molecules and bioactive agents.<sup>[1][2][3]</sup> The derivative, **2,1,3-Benzoxadiazole-5-carbaldehyde**, serves as a versatile chemical intermediate, providing a reactive aldehyde group for further functionalization. This allows for its incorporation into more complex molecular

architectures, making it a valuable building block for developing novel fluorescent probes and potential drug candidates.<sup>[4][5]</sup> This whitepaper aims to consolidate the available technical information on this compound, covering its fundamental properties, synthesis, and the functional implications of the broader benzoxadiazole class in therapeutic design.

## Molecular Structure and Physicochemical Properties

**2,1,3-Benzoxadiazole-5-carbaldehyde** is a solid organic compound characterized by a fused benzene and oxadiazole ring system with a carbaldehyde substituent at the 5-position.<sup>[4][6]</sup> Its key identifiers and physicochemical properties are summarized below.

Property	Value	Reference
IUPAC Name	2,1,3-benzoxadiazole-5-carbaldehyde	[6]
Synonyms	Benzo[c][4][7][8]oxadiazole-5-carbaldehyde	[6]
CAS Number	32863-33-5	[6][7][8]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> N <sub>2</sub> O <sub>2</sub>	[4][6][8]
Molecular Weight	148.12 g/mol	[4][6]
Appearance	White to light yellow solid	[4]
Melting Point	58°C	[4][7][8]
Boiling Point	277.3°C at 760 mmHg	[8]
Density	1.4 g/cm <sup>3</sup>	[7]
Flash Point	121.5°C	[8]
Refractive Index	1.67	[7]
Storage	2-8°C (Refrigerator)	[7][8]

## Spectroscopic Characterization

While specific, detailed spectroscopic data for the 5-carbaldehyde derivative is not extensively published, the characteristics of the parent 2,1,3-benzoxadiazole ring system are well-documented and serve as a crucial reference. The spectral data for the core scaffold are presented below.

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### Spectroscopic Data for 2,1,3-Benzoxadiazole (Parent Compound)

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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) δ ppm: 7.85 (dd, 2H, J = 6.0, 4.0 Hz), 7.41 (dd, 2H, J = 6.0, 4.0 Hz).[1][2]

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IR (KBr) ν<sub>max</sub>/cm<sup>-1</sup>: 3100, 3080, 1614, 1583, 1535, 1483, 1440, 1351, 1282, 1125, 1012, 973, 891, 834, 742, 732.[1][2]

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Mass Spec Anal. Calcd. for C<sub>6</sub>H<sub>4</sub>N<sub>2</sub>O [M]<sup>+</sup> 120.0 found 120.0.[1][2]

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## Synthesis Protocols

The synthesis of **2,1,3-Benzoxadiazole-5-carbaldehyde** and its parent core involves established organic chemistry methodologies.

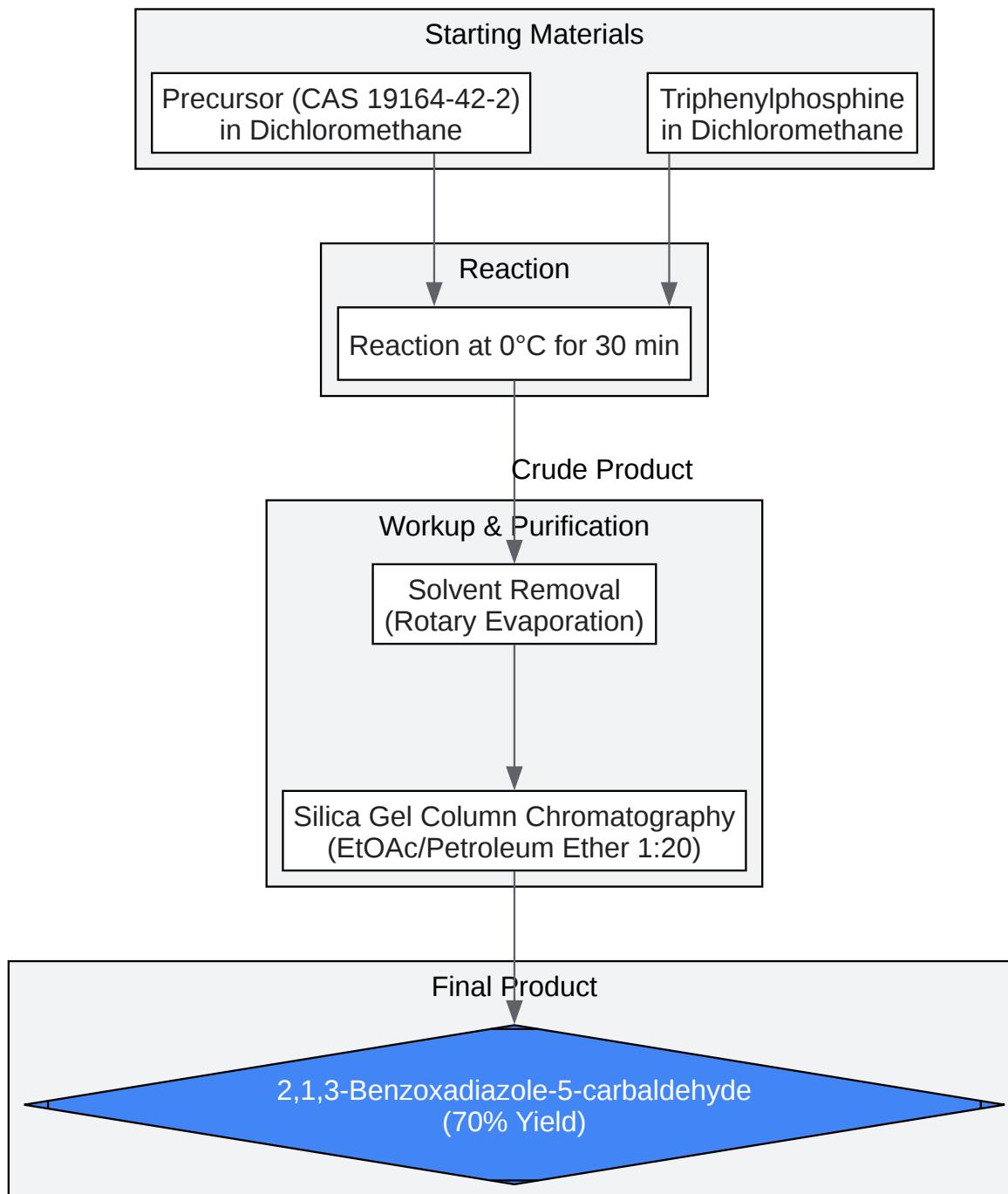
### Synthesis of 2,1,3-Benzoxadiazole-5-carbaldehyde

A documented method for synthesizing the title compound involves the reduction of a precursor using triphenylphosphine.[9]

Experimental Protocol:

- A precursor, compound 15 (CAS: 19164-42-2, 10 g, 0.061 mol), is dissolved in dichloromethane (50 mL).[9]
- The solution is cooled to 0°C in an ice bath.[9]
- A solution of triphenylphosphine (16 g, 0.061 mol) in dichloromethane (50 mL) is added dropwise to the cooled mixture.[9]

- Following the addition, the reaction mixture is stirred at 0°C for an additional 30 minutes.[9]
- Upon completion, the solvent is removed via rotary evaporation to yield the crude product.[9]
- The crude material is purified by silica gel column chromatography, using an eluent of ethyl acetate/petroleum ether (1:20 v/v).[9]
- The target fractions are collected and concentrated to afford pure **2,1,3-Benzoxadiazole-5-carbaldehyde** as white, needle-like crystals with a yield of 70%. [9]

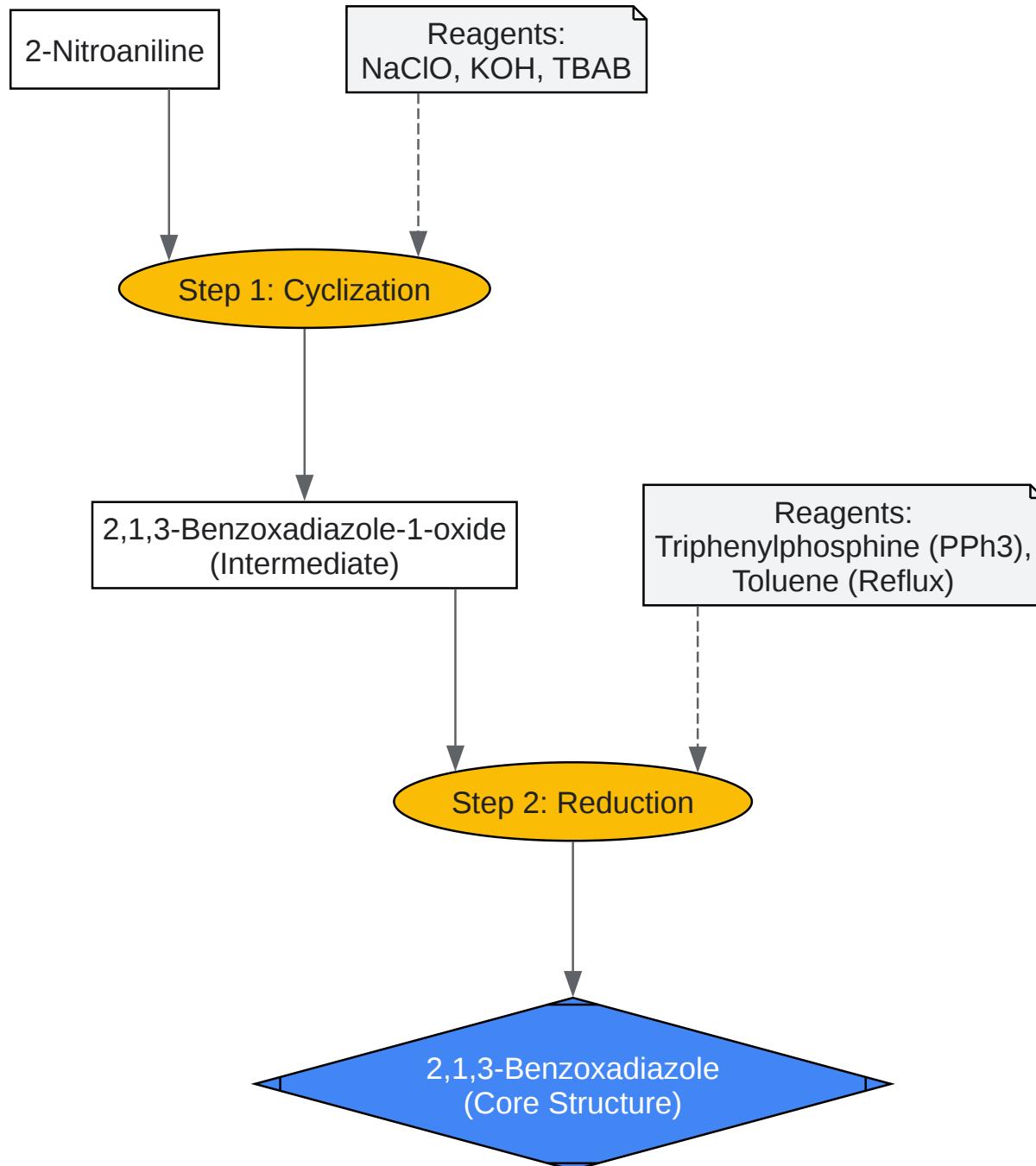
[Click to download full resolution via product page](#)**Synthesis of 2,1,3-Benzoxadiazole-5-carbaldehyde.**

## General Synthesis of the 2,1,3-Benzoxadiazole Core

The parent benzoxadiazole ring is typically synthesized from 2-nitroaniline via a two-step process involving cyclization followed by reduction.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocol:

- Cyclization: 2-nitroaniline is mixed with tetrabutylammonium bromide (TBAB) as a catalyst in a basic medium (e.g., KOH). Sodium hypochlorite (NaClO) is added dropwise to induce cyclization, forming 2,1,3-Benzoxadiazole-1-oxide.[\[1\]](#)[\[2\]](#)
- Reduction: The resulting N-oxide intermediate is reduced using a phosphine reagent, typically triphenylphosphine ( $\text{PPh}_3$ ), in a solvent like toluene under reflux. This removes the N-oxide oxygen to yield the final 2,1,3-benzoxadiazole heterocycle.[\[1\]](#)[\[2\]](#)[\[3\]](#)



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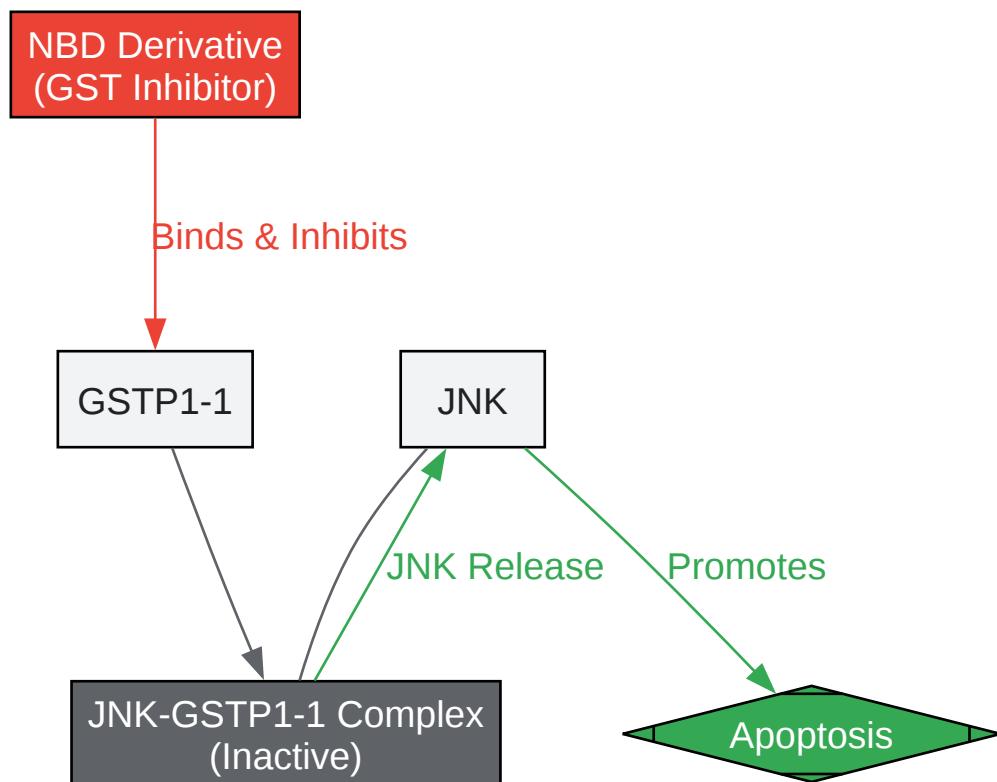
General synthesis of the 2,1,3-benzoxadiazole core.

## Applications in Drug Discovery and Chemical Biology

The benzoxadiazole scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacological properties. Derivatives are widely explored as anticancer agents, receptor probes, and inhibitors of various enzymes.

## Role in Cancer Research: GST Inhibition and Apoptosis Induction

Certain derivatives, such as 7-nitro-2,1,3-benzoxadiazole (NBD), function as suicide inhibitors of Glutathione S-transferases (GSTs), enzymes often overexpressed in tumor cells.[10] NBD compounds bind to the active site of GSTs, such as GSTP1-1. GSTP1-1 is known to sequester the c-Jun N-terminal kinase (JNK), a key protein in the apoptotic signaling cascade, thereby inhibiting cell death. By binding to GSTP1-1, the NBD inhibitor causes the dissociation of the JNK-GSTP1-1 complex. The freed JNK can then participate in downstream signaling that ultimately triggers apoptosis, making these compounds promising candidates for anticancer drug development.[10]

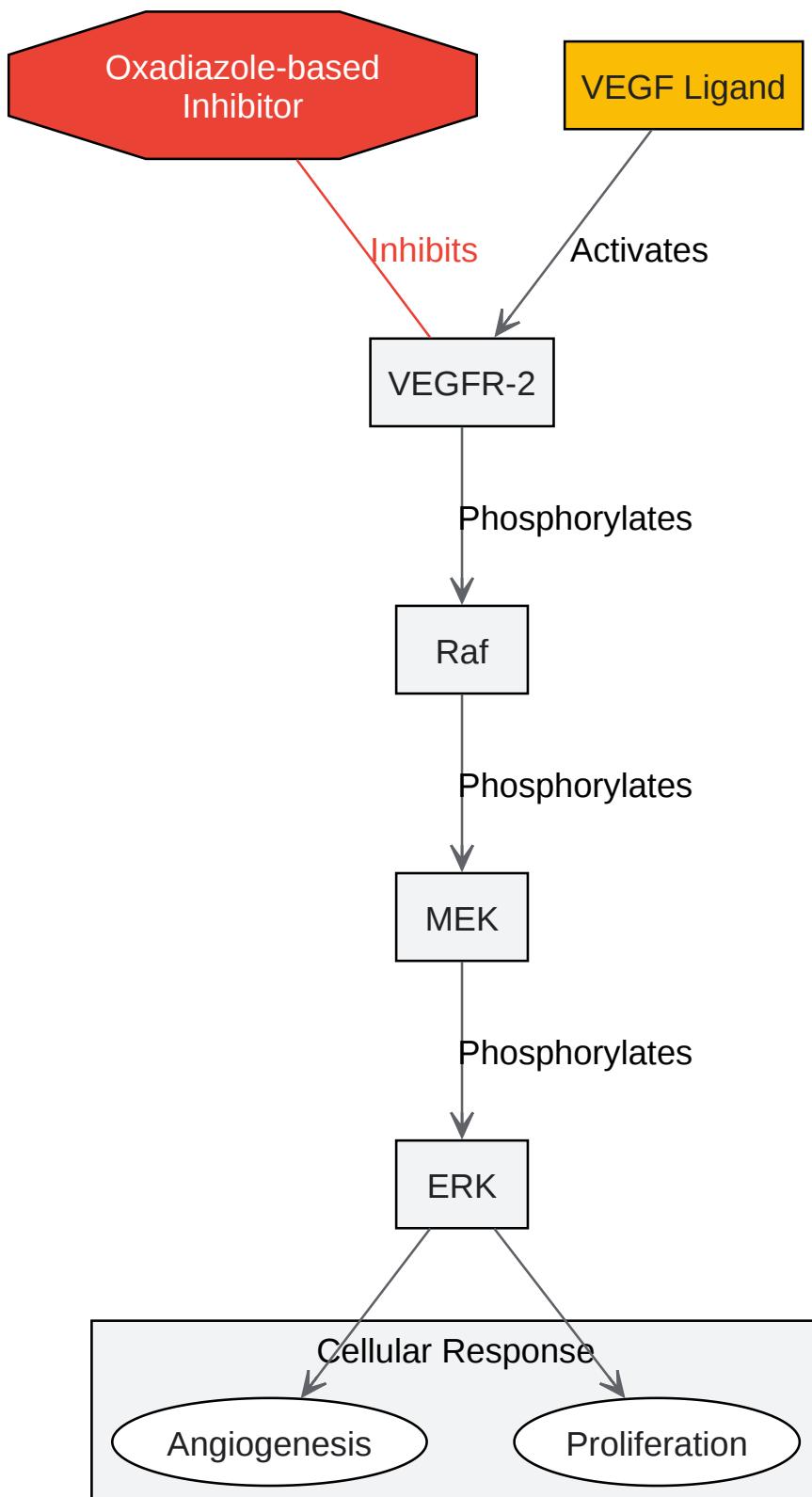


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NBD-mediated GST inhibition and JNK-dependent apoptosis.

## Application in Anti-Angiogenesis: VEGFR-2 and MAPK Pathway Inhibition

The related 1,2,5-oxadiazole-2-oxide (furoxan) scaffold has been successfully incorporated into molecules designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[\[11\]](#) VEGFR-2 is a critical receptor tyrosine kinase that, upon activation by VEGF, initiates a signaling cascade essential for angiogenesis—the formation of new blood vessels required for tumor growth and metastasis.[\[11\]](#) The downstream cascade includes the Ras/Raf/MEK/ERK (MAPK) pathway. By inhibiting VEGFR-2 activation, these compounds effectively block this entire signaling chain, leading to a potent anti-angiogenic effect.[\[11\]](#)

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Inhibition of the VEGFR-2/MAPK signaling pathway.

## Conclusion

**2,1,3-Benzoxadiazole-5-carbaldehyde** is a well-characterized chemical entity with significant value as a synthetic intermediate. Its stable core structure and reactive aldehyde handle make it an ideal starting point for the synthesis of complex molecules. The broader 2,1,3-benzoxadiazole class continues to demonstrate immense potential in drug discovery, particularly in oncology, by serving as a core scaffold for enzyme inhibitors and modulators of key cellular signaling pathways. This guide provides a foundational resource for researchers aiming to leverage the unique properties of this compound in their scientific endeavors.

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